
3-amino-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions like electrophilic substitution, reduction of quinones, or hydrolysis of phenolic esters . Specific methods would depend on the exact structure and functional groups present in the compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The presence of an indole ring suggests potential for π-π stacking interactions and hydrogen bonding .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of an amino group could also allow for reactions like nucleophilic substitution or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques. The presence of polar functional groups like the amino group would likely impact these properties .科学的研究の応用
Galanin Gal3 Receptor Binding Affinity and Solubility Enhancement :
- A study by Konkel et al. (2006) synthesized amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. One potent analog demonstrated good selectivity and improved solubility (Konkel et al., 2006).
Antimicrobial Properties :
- Ocheni et al. (2016) investigated the synthesis and microbial studies of 4-{[(E)–1H–indol–3H–ylmethylidene]amino}–1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol–3-one and its metal complexes. These compounds demonstrated sensitivity against various bacteria and fungi, including Escherichia coli and Candida albicans (Ocheni et al., 2016).
Fluorescent Chemosensor for Metal Ions :
- Asiri et al. (2018) synthesized HDDP (4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one) and studied its physicochemical parameters. HDDP acts as a fluorescent chemosensor, particularly effective for detecting Al3+ ions (Asiri et al., 2018).
Synthesis of Indole Derivatives and Conformationally Constrained Tryptophan Analogues :
- Mutulis et al. (2008) explored the oligomerization of indole derivatives incorporating thiols, leading to various adducts and dimers. These compounds could be useful in biochemical and pharmaceutical research (Mutulis et al., 2008).
- Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues for use in peptide and peptoid conformation elucidation studies. These derivatives limit the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994).
Biological Activity of Indole-2,3-Dione Derivatives :
- Singh and Nagpal (2005) synthesized novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives. These compounds showed potential as eco-friendly fungicides and bactericides with significant antimicrobial activity (Singh & Nagpal, 2005).
Metal Complex Synthesis and Biological Activity :
- Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligand metal complexes and characterized them through various spectroscopic methods. These complexes were evaluated for biological activity against different bacterial species (Al‐Hamdani & Al Zoubi, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-amino-1-(2-phenylethyl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-13-8-4-5-9-14(13)18(16(15)19)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYXPVHDPFLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
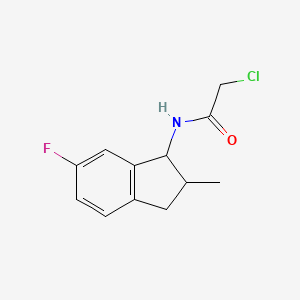
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
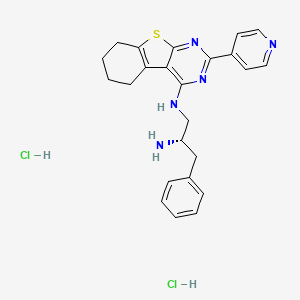
![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
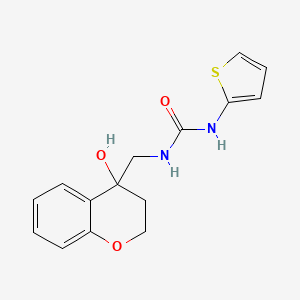
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)
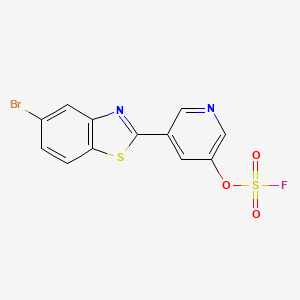
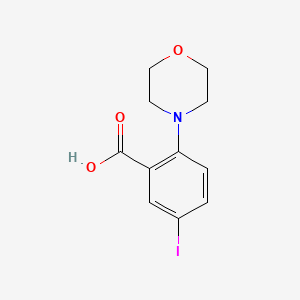
![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2629418.png)
![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2629419.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)

